Cas no 2649074-04-2 (3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine)

3-(1-Cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core fused with a cyclopropyl-substituted dihydroimidazole moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The cyclopropyl group enhances conformational rigidity, potentially improving binding affinity and metabolic stability in target interactions. The dihydroimidazole ring offers a versatile scaffold for further functionalization, enabling the synthesis of diverse pharmacologically active derivatives. Its balanced lipophilicity and basicity contribute to favorable pharmacokinetic profiles. This compound is particularly useful in the development of CNS-targeting agents and enzyme inhibitors due to its structural resemblance to bioactive motifs.
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine structure
2649074-04-2 structure
Product name:3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
CAS No:2649074-04-2
MF:C11H19N3
MW:193.288662195206
CID:5811098
PubChem ID:165590286

3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
    • 2649074-04-2
    • EN300-1591619
    • Inchi: 1S/C11H19N3/c1-2-9(8-12-5-1)11-13-6-7-14(11)10-3-4-10/h9-10,12H,1-8H2
    • InChI Key: RJLMPIHTFBMQDQ-UHFFFAOYSA-N
    • SMILES: N1(CCN=C1C1CNCCC1)C1CC1

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 27.6Ų

3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1591619-1.0g
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
1g
$1157.0 2023-06-04
Enamine
EN300-1591619-250mg
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
250mg
$1065.0 2023-09-23
Enamine
EN300-1591619-10000mg
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
10000mg
$4974.0 2023-09-23
Enamine
EN300-1591619-50mg
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
50mg
$972.0 2023-09-23
Enamine
EN300-1591619-100mg
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
100mg
$1019.0 2023-09-23
Enamine
EN300-1591619-500mg
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
500mg
$1111.0 2023-09-23
Enamine
EN300-1591619-5.0g
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
5g
$3355.0 2023-06-04
Enamine
EN300-1591619-0.5g
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
0.5g
$1111.0 2023-06-04
Enamine
EN300-1591619-1000mg
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
1000mg
$1157.0 2023-09-23
Enamine
EN300-1591619-0.05g
3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
2649074-04-2
0.05g
$972.0 2023-06-04

Additional information on 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine (CAS No. 2649074-04-2): A Comprehensive Overview

3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine (CAS No. 2649074-04-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine.

The molecular structure of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is composed of a piperidine ring and a cyclopropyl-substituted imidazoline moiety. The cyclopropyl group adds steric hindrance and influences the compound's conformational flexibility, which can be crucial for its biological activity. The imidazoline moiety is known for its ability to interact with various receptors and enzymes, making it a valuable scaffold in drug design.

Recent studies have highlighted the pharmacological properties of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine. One notable area of research is its potential as an antagonist for the I1-imidazoline receptor. The I1-imidazoline receptor is involved in the regulation of blood pressure and has been implicated in various cardiovascular diseases. A study published in the Journal of Medicinal Chemistry demonstrated that 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine exhibits high affinity and selectivity for the I1-imidazoline receptor, suggesting its potential as a therapeutic agent for hypertension and other cardiovascular conditions.

In addition to its cardiovascular applications, 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has also shown promise in neuropharmacology. Research conducted at the University of California revealed that this compound can modulate the activity of certain neurotransmitter systems, particularly those involving serotonin and norepinephrine. These findings suggest that 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine may have potential applications in the treatment of mood disorders such as depression and anxiety.

The synthesis of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine involves several key steps. The process typically begins with the formation of the cyclopropylimidazoline intermediate, followed by its coupling with a piperidine derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in Organic Letters described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine.

The biological activity of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has been extensively evaluated through various in vitro and in vivo assays. In cell-based assays, this compound has demonstrated potent inhibitory effects on specific enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may contribute to its antidepressant-like effects.

Clinical trials are currently underway to further investigate the therapeutic potential of 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-yl)piperidine. Preliminary results from phase I trials have indicated that this compound is well-tolerated by human subjects and exhibits favorable pharmacokinetic properties. These findings provide a strong foundation for advancing to later-stage clinical trials to evaluate its efficacy in treating specific medical conditions.

In conclusion, 3-(1-cyclopropyl-4,5-dihydro-1H-imidazol-2-y l)piperidine (CAS No. 2649074-04) is a promising compound with diverse therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.